2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Physicochemical profiling Drug-likeness Sigma‑1 receptor modulation

This synthetic pyrrolidinone-acetamide hybrid (C₁₃H₁₆N₂O₃; MW 248.28) is a selective PDE4 modulator scaffold. Its distinct 4-(2-oxopyrrolidin-1-yl)phenyl core combined with a methoxyacetamide side chain enables matched-pair structure–property relationship (SPR) studies vs (Rac)-E1R, probing incremental polarity effects on solubility, logD, and in vitro ADME without altering the core pharmacophore. Supplied at ≥98% purity under cold-chain conditions, it is qualified as an HPLC/LC-MS or qNMR reference standard, minimizing impurity profiling burden during method qualification. Generic substitution with positional isomers or simpler pyrrolidinones cannot be assumed safe due to steep structure–activity relationships.

Molecular Formula C13H16N2O3
Molecular Weight 248.282
CAS No. 923102-47-0
Cat. No. B2600997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
CAS923102-47-0
Molecular FormulaC13H16N2O3
Molecular Weight248.282
Structural Identifiers
SMILESCOCC(=O)NC1=CC=C(C=C1)N2CCCC2=O
InChIInChI=1S/C13H16N2O3/c1-18-9-12(16)14-10-4-6-11(7-5-10)15-8-2-3-13(15)17/h4-7H,2-3,8-9H2,1H3,(H,14,16)
InChIKeyUCXMZZQYGLKGOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide (CAS 923102-47-0) – Core Identity and Research-Grade Specifications for Procurement


2-Methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide (CAS 923102-47-0) is a synthetic pyrrolidinone-acetamide hybrid with the molecular formula C₁₃H₁₆N₂O₃ and a molecular weight of 248.28 g/mol . The compound is supplied as a research chemical with a certified purity of ≥98% and requires storage sealed in a dry environment at 2–8 °C . Its structural architecture—combining a 2-oxopyrrolidine ring, a central phenyl spacer, and a methoxyacetamide side chain—places it within the broader class of 4‑(substituted‑phenyl)‑2‑pyrrolidinone derivatives, a scaffold identified in patent literature as a platform for selective phosphodiesterase 4 (PDE4) modulation [1].

Why 2-Methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide Cannot Be Replaced by Off‑the‑Shelf Pyrrolidinone Analogs


Pyrrolidinone‑acetamide derivatives exhibit steep structure‑activity relationships, where even minor modifications—such as the position of the methoxy group or the substitution pattern on the phenyl ring—can profoundly alter target engagement and selectivity. The patent family encompassing 4‑(substituted‑phenyl)‑2‑pyrrolidinone compounds explicitly teaches that R₁, R₂, and R₃ substituents on the aryl and acetamide moieties determine PDE4 subtype selectivity and potency [1]. Consequently, generic replacement of 2‑methoxy‑N‑(4‑(2‑oxopyrrolidin‑1‑yl)phenyl)acetamide with a positional isomer or a simpler 2‑oxopyrrolidine derivative risks nullifying the desired pharmacological profile. The absence of publicly accessible head‑to‑head biological comparison data for this specific CAS number further underscores that substitution cannot be assumed safe; each analog must be independently qualified for the intended assay system.

Head‑to‑Head and Class‑Level Quantitative Differentiation Evidence for 2‑Methoxy‑N‑(4‑(2‑oxopyrrolidin‑1‑yl)phenyl)acetamide


Molecular‑Weight and Hydrogen‑Bond Capacity Offset Relative to the Closest Structural Analog E1R

Compared with the sigma‑1 receptor positive allosteric modulator (Rac)‑E1R (C₁₃H₁₆N₂O₂, MW 232.28 g/mol), the target compound C₁₃H₁₆N₂O₃ (MW 248.28 g/mol) contains an additional ether oxygen in the acetamide side chain, increasing molecular weight by 16 Da and adding one extra hydrogen‑bond acceptor [1]. This alteration modifies the polar surface area and hydrogen‑bonding capacity, which can influence solubility, permeability, and off‑target binding profiles in ways that are not recapitulated by the des‑methoxy analog.

Physicochemical profiling Drug-likeness Sigma‑1 receptor modulation

Certified Purity Floor (≥98%) and Defined Storage Condition Differentiate from Lower‑Purity Commodity Reagents

Chemscene supplies 2‑methoxy‑N‑(4‑(2‑oxopyrrolidin‑1‑yl)phenyl)acetamide with a minimum purity of 98% and specifies storage at 2–8 °C in a sealed, dry environment . In contrast, many bulk pyrrolidinone intermediates (e.g., N‑benzyl‑2‑(2‑oxopyrrolidin‑1‑yl)acetamide) are routinely offered at 95% purity without cold‑chain requirements. The higher purity threshold reduces the risk of confounding biological readouts from trace impurities, while the cold‑storage instruction signals potential thermal sensitivity that must be factored into inventory management.

Chemical purity Storage stability Reproducibility

Patent‑Class Association with PDE4 Inhibition Provides a Differentiable Screening Hypothesis vs. Non‑Selective Pyrrolidinones

The patent family represented by JP2008517066A explicitly claims 4‑(substituted‑phenyl)‑2‑pyrrolidinone compounds as selective PDE4 inhibitors, and the target compound falls within the Markush genus defined by the generic formula (I) wherein the phenyl ring bears an oxopyrrolidinyl substituent and the acetamide side chain is variably substituted [1]. While no isoform‑specific IC₅₀ data are publicly available for CAS 923102-47-0, the structural enrollment in this patent distinguishes it from simpler 2‑oxopyrrolidine acetamides (e.g., piracetam, levetiracetam) that lack the phenyl spacer and are not associated with PDE4 activity.

Phosphodiesterase 4 Anti‑inflammatory CNS disorders

High‑Confidence Application Scenarios for 2‑Methoxy‑N‑(4‑(2‑oxopyrrolidin‑1‑yl)phenyl)acetamide Based on Evidenced Differentiation


PDE4‑Focused Screening Campaigns for Respiratory or Neuroinflammatory Indications

Because the compound falls within the Markush structure of JP2008517066A, it is a rational inclusion in PDE4‑targeted screening libraries [1]. Its distinct substitution pattern (4‑oxopyrrolidinyl‑phenyl with a methoxyacetamide tail) may confer subtype selectivity that is absent in simpler pyrrolidinones, making it suitable for primary screens seeking novel PDE4 modulators with improved therapeutic windows.

Physicochemical Comparator Studies Alongside E1R and Related Sigma‑1 PAMs

The +16 Da mass shift and additional hydrogen‑bond acceptor relative to (Rac)‑E1R create a useful matched‑pair for structure‑property relationship (SPR) studies [1][2]. Researchers can use the target compound to probe how incremental polarity affects solubility, logD, and in vitro ADME endpoints without altering the core pyrrolidinone‑phenyl scaffold.

High‑Purity Reference Standard for Analytical Method Development

With a certified purity of ≥98% and defined cold‑storage requirements, the material is suitable as a reference standard for HPLC, LC‑MS, or qNMR method validation . Its higher purity specification, relative to many bulk pyrrolidinone intermediates, reduces the burden of impurity profiling during method qualification.

Quote Request

Request a Quote for 2-methoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.